molecular formula C18H18N6O4 B2751488 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1002958-45-3

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B2751488
CAS No.: 1002958-45-3
M. Wt: 382.38
InChI Key: CAHHYMRRFMMYIK-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-4-14-11(3)19-18(21-17(14)26)23-15(8-10(2)22-23)20-16(25)12-6-5-7-13(9-12)24(27)28/h5-9H,4H2,1-3H3,(H,20,25)(H,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHHYMRRFMMYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structural framework, has been studied for various pharmacological properties, particularly in the context of its interactions with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C18H18N5O3C_{18}H_{18}N_{5}O_{3}, and its molecular weight is approximately 358.37 g/mol. The structure includes a dihydropyrimidine core, a pyrazole moiety, and a nitrobenzamide group, which contribute to its biological activity.

PropertyValue
Molecular Weight358.37 g/mol
Molecular FormulaC18H18N5O3
LogP2.3487
Polar Surface Area71.489 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrimidine derivatives possess potent antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for these compounds often falls within the range of 32 to 128 μg/mL, indicating their potential as antimicrobial agents .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Investigations into structurally related compounds have demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds similar to this compound have shown efficacy in targeting cancer cells by disrupting their metabolic pathways and inducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

  • The compound may act as an inhibitor of specific enzymes that are critical for the survival and replication of pathogens or cancer cells.

2. Receptor Interaction:

  • It may interact with various receptors, including adenosine receptors, which play roles in cellular signaling pathways related to inflammation and cancer progression .

3. Induction of Apoptosis:

  • The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial efficacy of various pyrimidine derivatives against seven bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited strong antibacterial activity with MIC values as low as 32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

Study 2: Anticancer Mechanisms
Research conducted on related compounds revealed their ability to inhibit tumor growth in vitro by inducing apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds similar to N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide exhibit anticancer properties. For instance, derivatives of pyrazole and pyrimidine have been shown to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Research has demonstrated that compounds containing the pyrazole and pyrimidine structures possess antimicrobial activities against various pathogens. In particular, studies have reported effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. This is particularly relevant for chronic diseases such as arthritis and other inflammatory disorders, where the modulation of inflammatory mediators can lead to symptom relief .

Antidiabetic Potential

There is evidence supporting the role of similar compounds in managing diabetes. The ability to enhance insulin sensitivity or reduce glucose levels makes these compounds candidates for further development as antidiabetic agents .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of several compounds derived from pyrazole and pyrimidine scaffolds. The results showed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating fungicidal effects as well .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits tumor growth ,
AntimicrobialEffective against bacterial and fungal strains ,
Anti-inflammatoryModulates inflammatory mediators; potential use in chronic inflammatory diseases ,
AntidiabeticEnhances insulin sensitivity; reduces blood glucose levels

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